Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-
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Overview
Description
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a nitro group, and an azo linkage, which contribute to its diverse reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole core, followed by the introduction of the bromine and nitro groups. The azo linkage is then formed through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which subsequently reacts with another aromatic compound to form the azo bond. The final step involves the acylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Reduction of the nitro group: Formation of an amino derivative.
Reduction of the azo linkage: Formation of two separate amine compounds.
Substitution of the bromine atom: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its chemical structure. The presence of the azo linkage and nitro group allows it to interact with various biological targets. For instance, the compound may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-bromophenyl)-: Similar in structure but lacks the azo linkage and nitro group.
Acetamide, N-[5-bromo-(1,1’-biphenyl)-2-yl]-: Contains a biphenyl group instead of the benzisothiazole core.
Uniqueness
Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azo linkage and nitro group, in particular, sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64611-94-5 |
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Molecular Formula |
C25H23BrN6O4S |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
N-[2-[(5-bromo-7-nitro-1,2-benzothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H23BrN6O4S/c1-3-31(4-2)16-10-11-20(21(12-16)28-23(33)15-36-17-8-6-5-7-9-17)29-30-24-18-14-27-37-25(18)22(32(34)35)13-19(24)26/h5-14H,3-4,15H2,1-2H3,(H,28,33) |
InChI Key |
CDYOIEJXFJYWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=NS3)[N+](=O)[O-])Br)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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